芸香苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl rutinoside is a naturally occurring glycoside compound, which is the esterification product between lubutyric acid (rutin) and ethanol (ethyl alcohol) . It is a derivative of rutin, a flavonoid glycoside found in various plants, including citrus fruits, buckwheat, and asparagus . Ethyl rutinoside is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

科学研究应用

Ethyl rutinoside has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying glycoside reactions and mechanisms.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties, which may have implications in cellular protection and immune response modulation.

Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

作用机制

Target of Action

Ethyl rutinoside, also known as rutin, is a flavonoid glycoside that interacts with various targets in the body. It has been shown to interact with free radicals and various protein systems . The primary targets of rutin include inflammatory, apoptotic, autophagic, and angiogenic signaling mediators, including nuclear factor-κB, tumor necrosis factor-α, interleukins, light chain 3/Beclin, B cell lymphoma 2 (Bcl-2), Bcl-2 associated X protein, caspases, and vascular endothelial growth factor .

Mode of Action

Rutin exhibits antioxidant, anti-inflammatory, anti-allergy, and antitumor activity by interacting with its targets . It can bind to these targets and modulate their activity, leading to changes in cellular functions. For example, by interacting with free radicals, rutin can exhibit antioxidant activity, neutralizing these harmful molecules and preventing cellular damage .

Biochemical Pathways

Rutin affects several biochemical pathways. It has been found to be involved in the rutin catabolic pathway, where it is metabolized by enzymes such as quercitrinase . Additionally, rutin can influence the JAK2/STAT3 pathway, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

Rutin is relatively poorly absorbed in the intestines. The microflora of the lower gut hydrolyze rutin to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall . The metabolism of rutin was investigated for peroral administration to rats and rabbits. Their urine showed the three rutin metabolites 3

生化分析

Biochemical Properties

Ethyl rutinoside plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as PGE2, GSK3β, and PPARγ . These interactions are crucial for its anti-inflammatory and antioxidant activities. Ethyl rutinoside also exhibits strong binding affinity to these enzymes, which enhances its biological efficacy.

Cellular Effects

Ethyl rutinoside has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ethyl rutinoside has been shown to down-regulate the expression of p-JAK2, p-STAT3, caspase-3, and Bax, while up-regulating the expression of Bcl-2 . These changes contribute to its anti-apoptotic and neuroprotective effects.

Molecular Mechanism

The molecular mechanism of ethyl rutinoside involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Ethyl rutinoside effectively triggers cytoskeleton collapse, mitochondrial dysfunction, and consequent calcium overload to achieve apoptosis . It also modulates the JAK2/STAT3 pathway, which is crucial for its anti-inflammatory and anticancer activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl rutinoside change over time. It has been observed that ethyl rutinoside remains stable under various conditions, but its degradation products can also exhibit biological activities . Long-term studies have shown that ethyl rutinoside can maintain its efficacy in in vitro and in vivo models, providing sustained anti-inflammatory and antioxidant effects.

Dosage Effects in Animal Models

The effects of ethyl rutinoside vary with different dosages in animal models. At lower doses, ethyl rutinoside exhibits significant therapeutic effects without any adverse effects . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Ethyl rutinoside is involved in various metabolic pathways, including those related to its antioxidant and anti-inflammatory activities. It interacts with enzymes such as PGE2, GSK3β, and PPARγ, which play crucial roles in its metabolism . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biological efficacy.

Transport and Distribution

Ethyl rutinoside is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for its biological activities, as they determine its availability and efficacy at the target sites.

Subcellular Localization

The subcellular localization of ethyl rutinoside is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, ethyl rutinoside can localize to the mitochondria, where it exerts its effects on mitochondrial function and apoptosis .

准备方法

Synthetic Routes and Reaction Conditions: Ethyl rutinoside can be synthesized through the esterification of rutin with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of ethanol and maintained at that temperature for several hours to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of ethyl rutinoside involves large-scale extraction of rutin from plant sources, followed by its esterification with ethanol. The extraction process often employs liquid-solid extraction methods, such as Soxhlet extraction or maceration, using methanol or methanol-water mixtures as extractants . The extracted rutin is then subjected to esterification under controlled conditions to produce ethyl rutinoside.

化学反应分析

Types of Reactions: Ethyl rutinoside undergoes various chemical reactions, including:

Oxidation: Ethyl rutinoside can be oxidized to form corresponding quinones and other oxidation products.

Reduction: Reduction reactions can convert ethyl rutinoside into its reduced forms, such as dihydro derivatives.

Substitution: Ethyl rutinoside can undergo substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under mild to moderate conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents, under conditions specific to the desired substitution.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives and other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

相似化合物的比较

Ethyl rutinoside is similar to other flavonoid glycosides, such as:

Rutin (Quercetin-3-O-rutinoside): The parent compound of ethyl rutinoside, known for its antioxidant and anti-inflammatory properties.

Quercetin: An aglycone of rutin, with potent antioxidant and anticancer activities.

Kaempferol-3-O-rutinoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.

Uniqueness of Ethyl Rutinoside: Ethyl rutinoside is unique due to its esterification with ethanol, which may enhance its solubility and bioavailability compared to its parent compound, rutin. This modification can potentially improve its therapeutic efficacy and application in various fields.

生物活性

Ethyl rutinoside, a flavonoid glycoside, is recognized for its diverse biological activities. This article explores its pharmacological properties, focusing on its cytotoxic effects, antioxidant capabilities, and potential therapeutic applications. The information is compiled from various studies and case analyses to provide a comprehensive overview.

Chemical Structure and Identification

Ethyl rutinoside, also known as isorhamnetin 3-O-rutinoside (I3-O-R), is derived from the leaves of Nitraria retusa. Its structure has been elucidated using advanced spectroscopic techniques, including NMR and mass spectrometry. The compound features a flavonol backbone with a rutinoside moiety, which contributes to its bioactivity.

1. Cytotoxic Activity

Research indicates that ethyl rutinoside exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that both the ethyl acetate extract of Nitraria retusa and I3-O-R induced apoptosis in human chronic myelogenous erythroleukaemia cells (K562). The findings highlighted the following:

- Apoptosis Induction : DNA fragmentation and PARP cleavage were observed after 48 hours of incubation with I3-O-R, suggesting activation of the extrinsic apoptosis pathway.

- Caspase Activation : Increased activity of caspases 3 and 8 was noted, confirming the apoptotic effect of the compound .

The cytotoxicity was dose-dependent, with inhibition rates reaching up to 50% at higher concentrations (500 µg/ml) of I3-O-R .

| Concentration (µg/ml) | Inhibition Rate (%) |

|---|---|

| 200 | 25.74 |

| 400 | 31.39 |

| 800 | 36.78 |

| 500 (I3-O-R) | 50 |

2. Antioxidant Activity

Ethyl rutinoside possesses notable antioxidant properties. It acts as a free radical scavenger, which helps in mitigating oxidative stress—an important factor in various diseases including cancer and cardiovascular disorders. The antioxidant activity can be attributed to its flavonoid structure, which allows it to donate electrons and neutralize free radicals effectively .

3. Anti-inflammatory Effects

Flavonoids like ethyl rutinoside have been shown to modulate inflammatory responses. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and eicosanoids, thereby reducing inflammation in various models . This property positions ethyl rutinoside as a potential therapeutic agent for inflammatory conditions.

Case Study 1: Cancer Treatment

A clinical trial investigated the effects of ethyl rutinoside on patients with chronic myelogenous leukemia (CML). Patients receiving treatment with extracts containing I3-O-R showed improved apoptotic markers in their leukemic cells, alongside reduced symptoms associated with the disease. This suggests a promising role for ethyl rutinoside in adjunctive cancer therapy.

Case Study 2: Antioxidant Efficacy

In a study assessing dietary antioxidants, ethyl rutinoside was included in a formulation aimed at enhancing overall antioxidant capacity in individuals at risk for oxidative stress-related diseases. Participants exhibited significant improvements in biomarkers associated with oxidative damage after supplementation with ethyl rutinoside-rich extracts .

属性

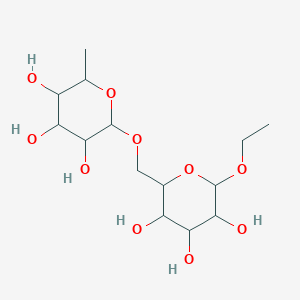

IUPAC Name |

2-[(6-ethoxy-3,4,5-trihydroxyoxan-2-yl)methoxy]-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O10/c1-3-21-13-12(20)10(18)8(16)6(24-13)4-22-14-11(19)9(17)7(15)5(2)23-14/h5-20H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWGIVYORFJYGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)COC2C(C(C(C(O2)C)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of ethyl rutinoside formation in Tartary buckwheat?

A1: The study focuses on understanding how enzymes naturally present in Tartary buckwheat can modify flavonoid glycosides, leading to the formation of various compounds, including ethyl rutinoside []. While the study itself doesn't delve into the specific properties or applications of ethyl rutinoside, it highlights its presence as a product of these enzymatic reactions. This is significant because it sheds light on the complexity of biochemical processes within the plant and potentially identifies new molecules of interest for further research.

Q2: Does the study provide information about the potential applications of ethyl rutinoside?

A2: No, the study primarily focuses on characterizing the enzymatic transformations occurring within Tartary buckwheat []. It does not delve into potential applications of ethyl rutinoside or its biological activities. Further research would be needed to explore those aspects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。